2,5,6-Trichlorpyrimidin-4-amin

Übersicht

Beschreibung

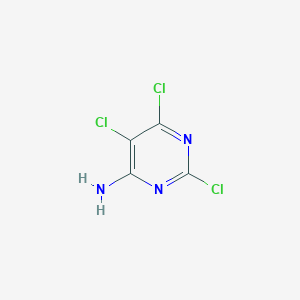

2,5,6-Trichloropyrimidin-4-amine is a heterocyclic compound with the molecular formula C4H2Cl3N3 It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms at positions 2, 5, and 6, and an amino group at position 4

Wissenschaftliche Forschungsanwendungen

2,5,6-Trichloropyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

Industry: Utilized in the production of agrochemicals and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloropyrimidin-4-amine typically involves the nucleophilic substitution reactions of 2,4,5,6-tetrachloropyrimidine with appropriate nucleophiles. For instance, the reaction of 2,4,5,6-tetrachloropyrimidine with hydroxybenzaldehydes in the presence of potassium carbonate in acetonitrile at room temperature can yield (2,5,6-trichloropyrimidin-4-yl)oxybenzaldehydes .

Industrial Production Methods: Industrial production methods for 2,5,6-Trichloropyrimidin-4-amine often involve multi-step processes starting from barbituric acid. The barbituric acid is reacted with phosphorus oxychloride, followed by further reactions with phosphorus pentachloride or related reagents under controlled temperatures .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5,6-Trichloropyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is a common reaction for this compound, where nucleophiles attack the chlorine-substituted positions.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

Coupling Reactions: Such as Suzuki and Sonogashira couplings, which are used to introduce aryl or alkynyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate in acetonitrile.

Oxidation: Common oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Wirkmechanismus

The mechanism of action of 2,5,6-Trichloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins .

Vergleich Mit ähnlichen Verbindungen

2,4,5,6-Tetrachloropyrimidine: A precursor in the synthesis of 2,5,6-Trichloropyrimidin-4-amine.

2,4,6-Trichloropyrimidin-5-amine: Another chlorinated pyrimidine with similar reactivity.

Uniqueness: 2,5,6-Trichloropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chlorinated pyrimidines. Its ability to undergo selective nucleophilic substitution at the 4-position makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

2,5,6-Trichloropyrimidin-4-amine is a chlorinated pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in enzyme inhibition and as a precursor for various bioactive molecules. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

2,5,6-Trichloropyrimidin-4-amine can undergo several chemical reactions including nucleophilic substitution and oxidation. Its unique substitution pattern allows it to selectively inhibit certain enzymes, particularly cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound's anti-inflammatory properties are attributed to its ability to inhibit COX-2 activity, thus reducing the synthesis of pro-inflammatory mediators such as prostaglandins .

Biological Activity Overview

The biological activity of 2,5,6-Trichloropyrimidin-4-amine can be categorized into several key areas:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on COX enzymes. For example, studies have reported IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its structural characteristics allow it to interact effectively with microbial enzymes.

- Anticancer Potential : There is emerging evidence suggesting that 2,5,6-Trichloropyrimidin-4-amine may have anticancer effects through the modulation of signaling pathways involved in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory effects of 2,5,6-Trichloropyrimidin-4-amine, researchers utilized carrageenan-induced paw edema models in rats. The results demonstrated a significant reduction in edema compared to control groups treated with saline. The compound's mechanism was linked to the downregulation of COX-2 and inducible nitric oxide synthase (iNOS) expression levels in treated tissues .

Table 2: Experimental Results from Anti-inflammatory Studies

| Treatment | Edema Reduction (%) | COX-2 Expression (Relative Units) |

|---|---|---|

| Control (Saline) | 0 | 1.00 |

| 2,5,6-Trichloropyrimidin-4-amine | 65 | 0.35 |

Synthesis and Derivatives

The synthesis of 2,5,6-Trichloropyrimidin-4-amine often involves nucleophilic aromatic substitution reactions. It serves as a precursor for more complex heterocyclic compounds and has been explored for modifications that enhance its biological activity. For instance, derivatives with additional functional groups have shown improved potency against specific targets in vitro .

Eigenschaften

IUPAC Name |

2,5,6-trichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDNZPLPEYLLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578852 | |

| Record name | 2,5,6-Trichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28969-60-0 | |

| Record name | 2,5,6-Trichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.